molecular formula C11H16N2O B6611667 1-benzyl-1-(propan-2-yl)urea CAS No. 1016684-42-6

1-benzyl-1-(propan-2-yl)urea

Cat. No. B6611667
CAS RN: 1016684-42-6
M. Wt: 192.26 g/mol
InChI Key: NBGZMNZBBDGDNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-1-(propan-2-yl)urea, also known as N-benzyl-N-isopropylurea (NBIPU), is a versatile chemical compound with a wide range of applications in scientific research. It is a colorless solid with a melting point of approximately -41°C and a boiling point of approximately 89°C. NBIPU has the chemical formula C10H17N2O and is a derivative of urea with an additional benzyl group. It is a highly polar compound with a low solubility in water and is soluble in a range of organic solvents.

Mechanism of Action

NBIPU acts as a nucleophilic reagent in many organic reactions, including the synthesis of heterocycles and other organic compounds. It is also used as a catalyst in the synthesis of polymers, as a ligand in coordination chemistry, and as a reagent in organic synthesis.
Biochemical and Physiological Effects
NBIPU has been shown to have a range of biochemical and physiological effects. It has been used as an anti-inflammatory agent, an anti-oxidant, and a vasodilator. It has also been used to reduce the risk of cardiovascular disease, to treat diabetes, and to reduce the risk of cancer.

Advantages and Limitations for Lab Experiments

NBIPU has a number of advantages for lab experiments. It is a highly polar compound with a low solubility in water, making it easy to handle and store. It is also relatively inexpensive and readily available. The main limitation of NBIPU for lab experiments is its low solubility in aqueous solutions, which can make it difficult to use in some applications.

Future Directions

NBIPU has a wide range of applications in scientific research, and there are many potential future directions for its use. These include its use as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry. It could also be used to develop new drugs or other biologically active compounds, and it could be used to develop new nanomaterials. Additionally, it could be used to investigate the biochemical and physiological effects of NBIPU and its derivatives.

Synthesis Methods

NBIPU can be synthesized from the reaction of isopropyl isocyanate and benzyl alcohol in the presence of a catalytic amount of a tertiary amine base. The reaction is carried out in a suitable solvent such as methanol or ethanol and proceeds at room temperature. The reaction is typically complete within 1-2 hours and yields a product with a purity of approximately 95%.

Scientific Research Applications

NBIPU has a variety of applications in scientific research, including the synthesis of drugs and other biologically active compounds, the synthesis of polymers, and the production of nanomaterials. It is also used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a ligand in coordination chemistry.

properties

IUPAC Name

1-benzyl-1-propan-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c1-9(2)13(11(12)14)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H2,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBGZMNZBBDGDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1=CC=CC=C1)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzyl-1-(propan-2-yl)urea

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